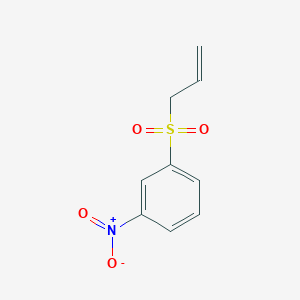

1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-prop-2-enylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c1-2-6-15(13,14)9-5-3-4-8(7-9)10(11)12/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHPXMHXPTWWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355557 | |

| Record name | STK177369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3729-41-7 | |

| Record name | STK177369 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 3 Prop 2 Ene 1 Sulfonyl Benzene and Analogues

Approaches for Constructing the Nitrophenyl Sulfone Moiety

The formation of the nitrophenyl sulfone moiety is a critical step in the synthesis of the target compound and its analogues. This can be accomplished by either introducing a sulfonyl group onto a pre-existing nitro-substituted benzene (B151609) ring or by forming the sulfone linkage through the coupling of appropriate precursors.

Direct Sulfonylation of Nitro-Substituted Benzenes

Direct sulfonylation involves the electrophilic substitution of a hydrogen atom on the nitrobenzene (B124822) ring with a sulfonyl-containing group. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making these reactions challenging and often requiring harsh conditions.

Aromatic sulfonation is a classic example of electrophilic aromatic substitution where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org For the synthesis of nitrophenyl sulfonic acids, nitrobenzene can be treated with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid) or sulfur trioxide itself. libretexts.orglibretexts.org The active electrophile in this reaction is believed to be sulfur trioxide (SO₃) or its protonated form. wikipedia.orglibretexts.org

The reaction of nitrobenzene with sulfur trioxide is highly exothermic and can lead to the formation of by-products, including sulfones. google.comdicp.ac.cn To minimize the formation of these by-products, the reaction conditions must be carefully controlled. One improved process involves adding gaseous sulfur trioxide to the nitroaromatic compound at a temperature below 40°C, followed by heating the reaction mixture to at least 130°C to complete the sulfonation. google.com This method is applicable to a range of nitroaromatic compounds, including nitrobenzene, nitrotoluenes, and chloronitrobenzenes. google.com

A study utilizing a microreactor for the sulfonation of nitrobenzene with SO₃ under solvent-free conditions demonstrated high efficiency, achieving 94% conversion of nitrobenzene and 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than 2 seconds. dicp.ac.cnresearchgate.net This approach also enhances process safety compared to traditional batch methods. dicp.ac.cnresearchgate.net

Table 1: Classical Sulfonation of Nitrobenzene

| Sulfonating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fuming Sulfuric Acid | Heating | Benzenesulfonic acid | - | libretexts.orglibretexts.org |

| Sulfur Trioxide | Below 40°C, then ≥130°C | Nitrobenzenesulfonic acid | Minimized sulfone by-products | google.com |

This table summarizes various classical sulfonation methods for nitrobenzene, highlighting the conditions and outcomes.

Aromatic sulfonation is a key electrophilic aromatic substitution reaction alongside nitration and halogenation. wikipedia.org The electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the aromatic ring, leading to the formation of a sulfonic acid. unacademy.com The reaction is reversible, with sulfonation favored in concentrated acidic conditions and desulfonation occurring in hot, dilute aqueous acid. wikipedia.orglibretexts.org

For nitro-substituted benzenes, the strong deactivating effect of the nitro group directs the incoming sulfonyl group to the meta position. libretexts.orglibretexts.org The reaction typically requires forcing conditions due to the deactivated nature of the ring. libretexts.orgopenstax.org

While direct sulfonylation primarily introduces a sulfonic acid group, subsequent conversion to a sulfonyl chloride, for instance, using thionyl chloride or phosphorus pentachloride, provides a versatile intermediate for the synthesis of sulfones. This sulfonyl chloride can then be reacted with a suitable nucleophile to form the desired sulfone.

Coupling Reactions for Sulfone Formation

An alternative to direct sulfonylation is the construction of the sulfone linkage through various coupling reactions. These methods offer greater flexibility in introducing diverse functionalities and often proceed under milder conditions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-S bonds. researchgate.net Palladium and copper catalysts are commonly employed for the synthesis of diaryl sulfones. researchgate.netnanomaterchem.com

Palladium-catalyzed approaches often involve the coupling of aryl halides or triflates with a source of the sulfonyl group, such as sulfinates. nih.gov A notable development is a three-component synthesis of aryl sulfones using an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex). nih.gov This method allows for the convergent synthesis of a wide range of sulfones.

Another palladium-catalyzed method involves the coupling of aryl boronic acids with arylsulfonyl chlorides, providing a simple and efficient route to unsymmetrical diaryl sulfones. organic-chemistry.org Furthermore, palladium catalysis can be used for the intramolecular oxidative arylation of biaryl sulfones to synthesize fused biaryl sulfones. acs.org The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, has also been utilized to synthesize nitrophenyl-substituted thiophenes, demonstrating the versatility of this approach for creating C-C bonds adjacent to a nitrophenyl group, which could be extended to C-S bond formation. youtube.com

Copper-catalyzed reactions have also been extensively studied for the synthesis of diaryl sulfones. researchgate.netbohrium.com These reactions often couple arylboronic acids with arylsulfonyl hydrazides or sulfinic acid salts. organic-chemistry.orgbohrium.com The use of copper ferrite (CuFe₂O₄) nanoparticles as a catalyst has been shown to be effective for the coupling of aryl sulfonic acid salts with various alkyl/aryl halides, yielding diaryl, alkyl, and aryl sulfones in good to excellent yields. nanomaterchem.com

Table 2: Metal-Catalyzed C-S Cross-Coupling Reactions for Sulfone Synthesis

| Catalyst System | Coupling Partners | Product Type | Reference |

|---|---|---|---|

| Palladium | Aryl lithium, Aryl (pseudo)halide, DABSO | Aryl, heteroaryl, alkenyl sulfones | nih.gov |

| Palladium | Aryl boronic acids, Arylsulfonyl chlorides | Unsymmetrical diaryl sulfones | organic-chemistry.org |

| Palladium | Biaryl sulfones (intramolecular) | Fused biaryl sulfones | acs.org |

| Copper | Arylboronic acids, Arylsulfonyl hydrazides | Diaryl sulfones | bohrium.com |

This table provides an overview of different metal-catalyzed cross-coupling strategies for the synthesis of various types of sulfones.

Radical-based methods for the installation of sulfur-containing functional groups have gained prominence in recent years. researchgate.net These reactions often proceed under mild conditions and offer a high degree of functional group tolerance. Radical approaches to C-S bond formation can involve the use of sulfur dioxide or its surrogates to build sulfonyl products. researchgate.net

Visible light-mediated desulfonylative transformations of sulfonyl compounds have emerged as a powerful tool for the construction of C-C bonds, and similar principles can be applied to C-S bond formation. nih.gov In these reactions, a sulfonyl compound can be activated by a photocatalyst to generate a radical intermediate. nih.gov For instance, alkyl radicals can be generated from various precursors and subsequently trapped by a sulfur-containing species to form a C-S bond. mdpi.com

While direct radical-mediated synthesis of nitrophenyl sulfones is less commonly reported, the principles of radical C-S bond formation offer a promising avenue for future synthetic explorations in this area. rsc.orgbohrium.com The generation of an aryl radical from a nitro-substituted precursor, followed by trapping with a sulfonyl radical source, could potentially lead to the desired product.

Reactions of Aryl Halides with Sulfinate Salts

A prevalent method for the formation of aryl sulfones is the cross-coupling reaction between aryl halides and sulfinate salts. This approach is advantageous due to the wide availability of aryl halides and the ability to prepare a diverse range of sulfinate salts.

Copper-catalyzed coupling reactions have been demonstrated to be effective for this transformation. For instance, the reaction of aryl iodides with sodium sulfinates can be catalyzed by copper(I) iodide (CuI) in the presence of a ligand such as l-proline. These reactions typically proceed in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The use of substoichiometric amounts of a copper salt, often around 10 mol %, is a common practice. This method has been successfully applied to both (hetero)aryl iodides and, with modified reagents, to aryl bromides.

Palladium-catalyzed reactions, particularly the Tsuji-Trost reaction, offer another powerful tool for the synthesis of allylic sulfones. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed substitution of a leaving group in an allylic position with a nucleophile, in this case, a sulfinate anion. The process begins with the coordination of a palladium(0) catalyst to the alkene of the allylic substrate, followed by oxidative addition to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the sulfinate on the π-allyl complex yields the allylic sulfone and regenerates the palladium(0) catalyst. The introduction of phosphine ligands has significantly enhanced the reactivity and scope of this reaction. wikipedia.org

A variety of aryl halides and sulfinate salts can be employed in these reactions, allowing for the synthesis of a wide array of aryl allylic sulfones. The reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, can be optimized to achieve high yields.

| Catalyst System | Aryl Halide | Sulfinate Salt | Key Features |

| CuI / l-proline | Aryl iodide/bromide | Sodium sulfinate | Mild, base-free conditions |

| Palladium(0) / Phosphine ligand | Allylic halide/acetate (B1210297) | Sodium sulfinate | High reactivity and versatility |

Oxidation of Sulfides or Sulfoxides Precursors

The oxidation of sulfides or sulfoxides provides a direct route to sulfones. This method is contingent on the availability of the corresponding sulfide precursor, in this case, allyl(3-nitrophenyl)sulfane. Various oxidizing agents can be employed for this transformation, with hydrogen peroxide often being a preferred reagent due to its environmental benignity, as it produces water as the only byproduct.

The selective oxidation of a sulfide to a sulfone without significant formation of the intermediate sulfoxide can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the oxidant, temperature, and reaction time. Catalytic systems can also be employed to enhance the efficiency and selectivity of the oxidation. For example, metal catalysts can be used in conjunction with hydrogen peroxide.

This synthetic approach is straightforward and often provides high yields of the desired sulfone. The primary limitation is the accessibility of the starting sulfide.

| Oxidizing Agent | Substrate | Product |

| Hydrogen Peroxide | Allyl(3-nitrophenyl)sulfane | 1-Nitro-3-(prop-2-ene-1-sulfonyl)benzene |

| m-Chloroperbenzoic acid (m-CPBA) | Allyl(3-nitrophenyl)sulfane | This compound |

Stereocontrolled Introduction of the Allylic Sulfone Fragment

Achieving stereocontrol in the synthesis of allylic sulfones is crucial, particularly for applications in asymmetric synthesis. Several methodologies have been developed to introduce the allylic sulfone fragment with high levels of stereoselectivity.

Allylation Reactions Utilizing Sulfonyl Precursors

The reaction of a sulfonyl precursor, acting as a nucleophile, with an allylic electrophile is a fundamental approach for constructing allylic sulfones. In this strategy, a pre-formed aryl sulfinate, such as sodium 3-nitrobenzenesulfinate, can be reacted with an allylic halide (e.g., allyl bromide) or an allylic ester (e.g., allyl acetate).

The palladium-catalyzed Tsuji-Trost reaction is a prominent example of this type of functionalization. wikipedia.orgorganic-chemistry.org As previously mentioned, this reaction allows for the stereospecific substitution of an allylic leaving group. The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. This method is highly versatile due to the wide range of commercially available or readily synthesized allylic electrophiles and sulfinate salts.

Directly converting allylic alcohols to allylic sulfones through dehydroxylative sulfonylation is an attractive and increasingly utilized strategy. organic-chemistry.orgcas.cnnih.gov This approach avoids the pre-functionalization of the alcohol to a halide or other leaving group. Recent advancements have described phosphine-promoted dehydroxylative sulfonylation reactions. organic-chemistry.orgcas.cn For instance, a combination of a phosphine (e.g., triphenylphosphine) and an iodine source (e.g., 1,2-diiodoethane) can activate the hydroxyl group of an allylic alcohol, facilitating its substitution by a sulfinate nucleophile. organic-chemistry.org

This method has been shown to be applicable to a broad range of allylic alcohols and sulfinates, proceeding under mild conditions and with short reaction times. organic-chemistry.orgnih.gov The reaction is often complete within 15 minutes and provides moderate to high yields of the desired allylic sulfones. organic-chemistry.orgnih.gov

| Reagent System | Substrate | Key Advantage |

| Ph₃P / ICH₂CH₂I | Allylic alcohol and sulfinate | Direct conversion of alcohols, mild conditions |

Atom- and Step-Economical Approaches to Allylic Sulfones

In the pursuit of more sustainable and efficient synthetic methods, atom- and step-economical approaches for the synthesis of allylic sulfones have gained significant attention. These strategies aim to maximize the incorporation of atoms from the starting materials into the final product and minimize the number of synthetic steps.

One such approach is the hydrosulfonylation of 1,3-dienes. nih.govdoaj.org This reaction involves the addition of a sulfinic acid across a conjugated diene system. Environmentally benign methods have been developed that proceed without the need for a catalyst or additives, often at room temperature. nih.govdoaj.org These reactions exhibit high regio- and chemo-selectivity. nih.gov

Another atom-economical method is the palladium-catalyzed hydrosulfonylation of allenes. This strategy provides direct access to allylic sulfones from readily available starting materials. Ligand control can be used to direct the regioselectivity of the reaction, leading to either branched or linear allylic sulfones. organic-chemistry.org

Regio- and Stereoselective Hydrosulfonylation of Dienes

The hydrosulfonylation of dienes is a powerful and atom-economical method for the synthesis of allylic sulfones, which constitute the core structure of the target molecule's side chain. mdpi.com This reaction involves the addition of a sulfinic acid across a conjugated diene system. Control over regioselectivity (i.e., 1,2- vs. 1,4-addition) and stereoselectivity is a critical aspect of these methodologies.

Palladium catalysis has been extensively explored for this transformation, providing excellent control over the reaction's outcome. nih.gov For instance, the use of a (R)-DTBM-Segphos/Pd catalyst system facilitates the regio- and enantioselective hydrosulfonylation of 1,3-dienes with sulfinic acids. nih.gov This method is particularly valuable for accessing 1,3-disubstituted chiral allylic sulfones under mild conditions with a broad substrate scope. nih.gov The mechanism of these palladium-catalyzed reactions often proceeds through a π-allylpalladium complex intermediate. acs.orgacs.org Computational and experimental studies suggest the reaction may be initiated by a ligand-to-ligand hydrogen transfer, followed by a C-S bond reductive elimination, with steric factors playing a key role in enantiocontrol. nih.gov

Recent advancements have also focused on developing catalyst-free and environmentally benign approaches. An additive-free method for reacting electron-rich aryl-1,3-dienes with sulfinic acids has been reported, proceeding at room temperature under ambient air to afford allylic sulfones with exceptional regio- and chemo-selectivity. mdpi.com While currently limited to specific electron-rich dienes, this protocol highlights a move towards more sustainable synthetic practices. mdpi.com

Below is a table summarizing various approaches to the hydrosulfonylation of dienes.

| Catalyst System | Substrates | Key Features |

| (R)-DTBM-Segphos/Pd | 1,3-Dienes, Sulfinic Acids | High enantioselectivity for chiral allylic sulfones. nih.gov |

| Palladium(II) Complex | Conjugated Dienes | Forms (Z)-Δ³-alkenyl sulfones via a π-allylpalladium complex. acs.orgacs.org |

| Catalyst-Free | Electron-Rich Aryl-1,3-Dienes, Sulfinic Acids | Environmentally benign, high atom economy, excellent regioselectivity. mdpi.com |

| Tris(pentafluorophenyl)borane | Aryl 1,3-Dienes | Boron-catalyzed approach offering good yields. mdpi.com |

Nitration of Phenyl Sulfone Scaffolds

The introduction of a nitro group onto the phenyl sulfone scaffold is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic nitration is a fundamental organic reaction used to install a nitro group (—NO₂) onto an aromatic ring. The standard and most common method involves the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two main steps:

Attack by the aromatic ring: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

This "mixed acid" system is highly effective for a wide range of aromatic compounds. masterorganicchemistry.com

When performing an electrophilic aromatic substitution on a substituted benzene ring, the existing substituent directs the position of the incoming electrophile. The sulfonyl group (—SO₂R) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. Consequently, it deactivates the aromatic ring towards electrophilic attack.

This deactivating effect is most pronounced at the ortho and para positions. By drawing electron density away from these positions through resonance, the sulfonyl group makes the meta position relatively more electron-rich and thus the preferred site for electrophilic attack. youtube.com Therefore, the nitration of a phenyl sulfone scaffold, such as phenyl prop-2-ene-1-sulfonylbenzene, with nitric and sulfuric acid will direct the incoming nitro group to the meta position, yielding the desired 3-nitro substitution pattern. youtube.comscirp.org The synthesis of polysubstituted benzenes often requires careful consideration of the directing effects of each group to control the final arrangement of substituents. libretexts.orglibretexts.org

Ipso-nitration is an alternative electrophilic aromatic substitution pathway where the incoming nitro group displaces a substituent other than hydrogen at a specific position (ipso position) on the aromatic ring. nih.govrsc.org This methodology can offer high regioselectivity, as the position of nitration is predetermined by the location of the leaving group. nih.gov

A variety of leaving groups can be utilized in ipso-nitration reactions, including boronic acids (–B(OH)₂), carboxylic acids (–CO₂H), and sulfonic acids (–SO₃H). nih.govresearchgate.net For example, aryl boronic acids have been successfully nitrated using reagents like fuming nitric acid or ammonium nitrate with trifluoroacetic anhydride. nih.govorganic-chemistry.org Mechanistic studies suggest that some of these reactions may proceed through a radical pathway involving the •NO₂ radical. organic-chemistry.org This approach provides a powerful tool for regiocontrolled synthesis, avoiding the formation of isomeric mixtures that can occur in conventional nitrations of substituted benzenes. organic-chemistry.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like aryl sulfones by combining three or more reactants in a single synthetic operation. researchgate.net This approach enhances atom and step economy, aligning with the principles of green chemistry. rsc.org

Several MCRs have been developed for the assembly of sulfone-containing scaffolds. One notable strategy involves the use of a stable, inexpensive sulfur dioxide source, such as potassium metabisulfite (K₂S₂O₅) or DABCO·(SO₂)₂, in conjunction with an aryl halide and an organometallic reagent or another coupling partner. researchgate.netuni-frankfurt.de For instance, a novel multicomponent sulfonylation of alkenes has been described that uses K₂S₂O₅ as an SO₂ source to access β-substituted arylsulfones without the need for metal catalysts or external oxidants. researchgate.net The mechanism is proposed to involve the formation of an arylsulfonyl radical. researchgate.net

Furthermore, radical cross-coupling reactions have emerged as a modular way to access complex scaffolds. Sulfones themselves can be used as redox-active functional groups to activate alkyl partners in nickel-catalyzed cross-coupling reactions with aryl zinc reagents, enabling the rapid assembly of diverse sp³-rich structures. nih.gov These modern synthetic methods provide powerful and convergent routes to complex aryl sulfone structures. organic-chemistry.org

Mechanistic Investigations and Chemical Transformations of 1 Nitro 3 Prop 2 Ene 1 Sulfonyl Benzene

Reactivity Governed by the Aromatic Nitro Group

The presence of the nitro group on the benzene (B151609) ring profoundly influences the molecule's electronic properties and reactivity. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgchemistrysteps.commasterorganicchemistry.compressbooks.publibretexts.org The nitro group, in particular, is a powerful activator for such reactions. wikipedia.org The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub

For an SNAr reaction to occur, a suitable leaving group must be present on the aromatic ring. While halides are common leaving groups in SNAr reactions, other groups can also be displaced. wikipedia.org The rate of reaction is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. pressbooks.publibretexts.org

In the case of 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene, the nitro group is in the meta position relative to the sulfonyl group. This positioning is not optimal for stabilizing the intermediate carbanion through resonance, which would be necessary if the sulfonyl group were to act as the leaving group. libretexts.org Therefore, direct SNAr reactions involving the displacement of the allylsulfonyl group are less likely compared to systems with ortho or para activation. However, it is noteworthy that under forcing conditions, or with alternative leaving groups present on the ring, SNAr reactions can still be a viable transformation pathway. For instance, in some activated systems, a methylsulfonyl group has been shown to act as a leaving group in nucleophilic aromatic substitution. rsc.org

Another relevant reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.org This reaction involves the attack of a carbanion bearing a leaving group, followed by the elimination of that leaving group. Nitroarenes are excellent substrates for VNS reactions. organic-chemistry.org

Electron-Transfer Processes and Radical Anion Formation

The electron-deficient nature of the nitroaromatic system in this compound makes it susceptible to electron-transfer processes, leading to the formation of a radical anion. nih.govchemrxiv.orgnih.govresearchgate.net The nitro group can act as a Lewis acid, accepting an electron to form a nitrobenzenide radical anion. nih.gov This process can be initiated by various reducing agents, including chemical reductants and electrochemical methods.

The formation of these radical anions is a key step in several reaction mechanisms. For instance, single-electron transfer (SET) from anionic organic bases to nitrobenzene (B124822) has been shown to generate stable nitrobenzenide radical ion pairs. nih.govchemrxiv.orgnih.gov These radical anions are implicated as key intermediates in various transformations, including dimerization and substitution reactions. nih.gov

The stability and reactivity of the radical anion are influenced by the solvent and the presence of counterions. nih.gov The formation of such radical species opens up pathways for subsequent reactions, including coupling and fragmentation processes.

Influence on Ring Activation/Deactivation and Directing Effects

The nitro and sulfonyl groups are both strong electron-withdrawing groups, and their presence on the benzene ring has a significant impact on its reactivity in electrophilic aromatic substitution (EAS) reactions. Both groups deactivate the ring, making it less susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.orgorganicchemistrytutor.comvedantu.commasterorganicchemistry.com

In terms of directing effects, both the nitro group and the sulfonyl group are meta-directors for electrophilic aromatic substitution. libretexts.orgorganicchemistrytutor.comvedantu.commasterorganicchemistry.comyoutube.com This is because they destabilize the arenium ion intermediates formed during ortho and para attack more than the intermediate formed during meta attack. vedantu.com The resonance structures of the intermediates show that in ortho and para attack, a positive charge is placed on the carbon atom directly attached to the electron-withdrawing group, which is highly unfavorable. libretexts.org

In this compound, both deactivating groups are present in a meta-relationship to each other. When considering a further electrophilic substitution on this ring, the directing effects of both groups must be taken into account. Both the nitro group at position 1 and the sulfonyl group at position 3 will direct an incoming electrophile to the positions meta to themselves. This leads to a reinforcement of the directing effect, with the most likely position for substitution being C5, which is meta to both the nitro and the sulfonyl group. Positions 2, 4, and 6 are ortho or para to at least one of the deactivating groups and are therefore strongly deactivated.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NO2 | 1 | Strongly Deactivating | Meta (to C3, C5) |

| -SO2CH2CH=CH2 | 3 | Strongly Deactivating | Meta (to C1, C5) |

Transformations Involving the Allylic Sulfone Moiety

The allylic sulfone functional group is a versatile synthon in organic chemistry, participating in a variety of transformations, including radical reactions and desulfonylative functionalizations.

Radical Addition and Addition-Elimination Reactions

The double bond of the allylic sulfone moiety is susceptible to radical addition reactions. wikipedia.org In these processes, a radical species adds to the carbon-carbon double bond, generating a new radical intermediate which can then undergo further reactions. The regioselectivity of the initial radical addition is often governed by steric and electronic factors, with the radical typically adding to the less substituted carbon of the double bond. wikipedia.org

A common reaction involving allylic sulfones is the radical addition-elimination sequence. For instance, the reaction of sulfonyl chlorides with allyl bromides under visible light photocatalysis generates sulfonyl radicals, which add to the double bond of the allyl bromide. The subsequent elimination of a bromine radical yields the corresponding allylic sulfone. organic-chemistry.org This type of reaction highlights the ability of the allylic system to participate in radical chain processes. While this describes the formation of allylic sulfones, the reverse, the addition of a radical to the double bond of a pre-formed allylic sulfone, is also a known process.

Desulfonylative Functionalization Strategies

The sulfonyl group in allylic sulfones can be removed and replaced with other functional groups through desulfonylative functionalization strategies. nih.govnih.govrsc.org These reactions often proceed through radical intermediates. The allylsulfonyl moiety can act as a precursor to a carbon-centered radical, which can then be trapped by various reagents. nih.gov

Nucleophilic Conjugate Additions to the Prop-2-ene-1-sulfonyl System

The prop-2-ene-1-sulfonyl group in this compound features an electron-deficient double bond due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This electronic characteristic makes the alkene susceptible to nucleophilic conjugate addition, also known as the Michael addition. In this reaction, a wide range of soft nucleophiles can add to the β-carbon of the allylic system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The general mechanism involves the attack of a nucleophile on the terminal carbon of the double bond, generating a carbanion intermediate that is stabilized by the α-sulfonyl group. Subsequent protonation of this intermediate yields the final addition product. The regioselectivity of this addition is governed by the electronic activation provided by the sulfonyl group, directing the nucleophile to the terminal position of the alkene.

Research on related β-alkyl nitroalkenes has shown that they can exist in equilibrium with allylic nitro compounds. organic-chemistry.org This isomerization is crucial as it can influence the reactivity towards nucleophiles. A similar principle can be applied to the allylic sulfone system, where the choice of solvent and reaction conditions can be critical in controlling reaction pathways. For instance, in the presence of a Lewis base, an equilibrium can be established that favors the allylic sulfone isomer, which is primed for conjugate addition. organic-chemistry.org

Common nucleophiles employed in conjugate additions to activated alkenes include enolates, amines, thiols, and stabilized carbanions like those derived from malonic esters. The reaction provides a versatile method for carbon chain extension and the introduction of diverse functional groups.

Table 1: Examples of Nucleophilic Conjugate Addition to Activated Alkenes

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Nucleophile | Sodium dimethyl malonate | Substituted malonic ester |

| Nitrogen Nucleophile | Piperidine | β-Amino sulfone |

| Sulfur Nucleophile | Thiophenol | β-Thioether sulfone |

Transition Metal-Catalyzed Reactions of Allylic Sulfones (e.g., Pd-catalyzed rearrangements)

Allylic sulfones are highly versatile substrates in transition metal-catalyzed reactions, particularly those involving palladium. The most prominent of these is the Tsuji-Trost allylic alkylation. rsc.org In this reaction, the allylic sulfone moiety functions as an excellent leaving group in the presence of a palladium(0) catalyst. acs.org The process involves the oxidative addition of the Pd(0) complex to the carbon-sulfur bond, leading to the formation of a π-allyl-palladium intermediate and releasing a sulfinate anion. acs.org This reactive intermediate can then be intercepted by a variety of nucleophiles to form a new allylic C-C, C-N, or C-O bond. rsc.orgacs.org

A key advantage of using allylic sulfones is their stability under a range of synthetic conditions, allowing for their installation early in a synthetic sequence and subsequent manipulation of other functional groups. acs.org The palladium-catalyzed reaction effectively uses the allylic sulfone as a latent version of the corresponding sulfinate, which can be problematic to prepare and handle directly. acs.org

The reaction is not limited to palladium. Other transition metals have been shown to catalyze reactions involving allylic sulfones. For instance, a tungsten complex has been used to catalyze the allylation of sodium sulfinates to produce branched allylic sulfones with high regioselectivity. organic-chemistry.org Furthermore, the nitro group on the benzene ring can also participate in transition metal catalysis. It has been shown that allylic nitro-compounds can undergo palladium-catalyzed allylic alkylations with stabilized carbanions, demonstrating that the nitro group can also act as a leaving group in such transformations. rsc.org This opens up the possibility of competitive catalytic cycles depending on the specific reaction conditions and the catalyst employed.

Table 2: Overview of Pd-Catalyzed Reactions on Allylic Systems

| Catalyst System | Leaving Group | Intermediate | Nucleophile Example | Product | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | -SO₂R | π-allyl-Pd | Sodium dimethyl malonate | Allylic alkylation product | acs.orgrsc.org |

| Pd(OAc)₂ / PPh₃ | -OH (in situ activated) | π-allyl-Pd | Sodium benzenesulfinate | Allyl phenyl sulfone | organic-chemistry.org |

Interplay of Nitro and Allylic Sulfone Functionalities

Chemo- and Regioselectivity in Complex Reaction Environments

The presence of both a nitro group and an allylic sulfone in this compound creates a molecule with multiple reactive sites, leading to challenges and opportunities in chemo- and regioselectivity. slideshare.net The principal reactive centers are the allylic system, the aromatic ring activated by the nitro group, and the nitro group itself.

Allylic System: As discussed, the double bond is susceptible to conjugate addition, and the allylic position is reactive in transition metal-catalyzed substitutions.

Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta positions (relative to the nitro group). rsc.orglibretexts.org Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNA_r), directing nucleophiles to the ortho and para positions.

Nitro Group: The nitro group can be reduced to an amine under various conditions. acs.org

The outcome of a reaction is therefore highly dependent on the nature of the reagents and the conditions employed. For example, when reacting with a nucleophile, a competition arises between conjugate addition to the allyl sulfone and nucleophilic aromatic substitution. Generally, soft nucleophiles under mild conditions will favor conjugate addition, while hard nucleophiles under forcing conditions might favor SNA_r, especially if the sulfone group provides additional activation or if a suitable leaving group is present on the ring.

The regioselectivity of reactions on the aromatic ring is dictated by the directing effects of the existing substituents. rsc.org For an electrophilic attack, both the nitro and sulfonyl groups are meta-directing, reinforcing substitution at the C5 position. For nucleophilic attack, the nitro group directs ortho and para, meaning the C2, C4, and C6 positions are activated. The interplay of these electronic effects allows for selective functionalization of the molecule. chemrxiv.orgchemrxiv.org

Activation of Adjacent Bonds and Proton Acidity

Both the sulfonyl (–SO₂–) and nitro (–NO₂) groups are powerful electron-withdrawing groups. Their presence in this compound has a profound effect on the acidity of adjacent protons. The protons on the carbon atom situated between the sulfonyl group and the vinyl group (the α-carbon of the allyl sulfone) are significantly acidified.

This increased acidity is due to the ability of the sulfonyl group to stabilize the resulting carbanion (conjugate base) through resonance and inductive effects. The delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group makes the corresponding proton much easier to remove by a base. The acidity of protons alpha to a nitro group is a well-known phenomenon, allowing for various functionalizations. qmul.ac.uk A similar, potent acidifying effect is exerted by the sulfonyl group.

This enhanced proton acidity makes the α-carbon a site for deprotonation to form a stabilized allyl anion. This anion can then act as a nucleophile in a variety of subsequent reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. The regioselectivity of the anion's reaction with electrophiles can be complex, with potential for attack at either the α or γ position of the allylic system. nih.gov The specific outcome is often influenced by factors such as the counter-ion, solvent, and the nature of the electrophile. This intrinsic acidity provides a powerful handle for further synthetic transformations, starting from the allylic sulfone backbone. rsc.org

Derivatization Reactions of this compound

The multiple functional groups of this compound allow for a wide array of derivatization reactions, enabling the synthesis of a diverse library of related compounds.

Reactions at the Nitro Group: The most common transformation of the aromatic nitro group is its reduction to a primary amine. This can be achieved using various reagents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or dissolving metals like iron, tin, or zinc in acidic media. acs.org For instance, the reduction of a similar nitro-substituted sulfone to the corresponding amine has been successfully performed using iron powder in acetic acid, achieving a high yield. acs.org This transformation provides a key intermediate, 3-amino-phenyl allyl sulfone, which can undergo further reactions typical of anilines, such as diazotization, acylation, and alkylation.

Reactions at the Allylic Double Bond: The alkene moiety can undergo a variety of addition reactions. For example:

Halogenation: Addition of bromine or chlorine across the double bond.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form an epoxide.

Dihydroxylation: Conversion to a diol using reagents like osmium tetroxide or potassium permanganate.

Hydrogenation: Reduction of the double bond to a single bond, yielding the corresponding propyl sulfone.

Reactions Involving the Entire Allyl Sulfone Group: As previously mentioned, the entire allyl sulfone unit can be displaced in palladium-catalyzed allylic alkylation reactions, allowing for the introduction of a wide range of nucleophiles at the allylic position. rsc.org

The combination of these transformations allows for a modular approach to synthesizing complex molecules. For example, one could first reduce the nitro group, then perform a conjugate addition on the allylic system, and finally acylate the newly formed amine, demonstrating the synthetic utility of this multifunctional scaffold.

Table 3: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Nitro Group | Reduction | Fe, CH₃COOH | Amine |

| Alkene | Dihydroxylation | OsO₄, NMO | Diol |

| Alkene | Epoxidation | m-CPBA | Epoxide |

| Alkene | Conjugate Addition | R₂CuLi | Alkylated Sulfone |

Advanced Analytical and Computational Methodologies in Studying 1 Nitro 3 Prop 2 Ene 1 Sulfonyl Benzene

Spectroscopic Analysis for Structural and Mechanistic Elucidation

Spectroscopic techniques are fundamental to the characterization of novel compounds and for monitoring the progress of chemical reactions. For a molecule such as 1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE, a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR, Raman) would provide a comprehensive understanding of its structure and reactivity.

In-situ Reaction Monitoring by NMR Spectroscopy

In-situ NMR spectroscopy is a powerful technique for observing a chemical reaction as it happens within the NMR tube. This method provides real-time data on the consumption of reactants, the formation of products, and the appearance and disappearance of any reaction intermediates. For the synthesis of this compound, one could monitor the reaction between a suitable precursor, such as 3-nitrobenzenesulfonyl chloride and allyl bromide, in a deuterated solvent. By acquiring NMR spectra at regular intervals, the kinetics of the reaction can be determined, and the observation of transient species can provide valuable insights into the reaction mechanism.

High-Resolution Mass Spectrometry for Reaction Intermediates

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of reaction intermediates and for confirming the elemental composition of the final product. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector would be employed. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. During reaction monitoring, HRMS could be used to detect and identify fleeting intermediates that are present in very low concentrations, which is crucial for elucidating complex reaction pathways.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) and the sulfonyl group (SO₂). The presence of the prop-2-ene group would be indicated by characteristic C=C and C-H stretching and bending vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C=C double bond of the allyl group and the aromatic ring vibrations.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550-1500 |

| Nitro (NO₂) | Symmetric Stretch | 1360-1300 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350-1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160-1120 |

| Alkene (C=C) | Stretch | 1680-1620 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering a molecular-level understanding of electronic structure, reactivity, and reaction mechanisms.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on ab initio or semi-empirical methods, can be used to determine the electronic structure of this compound. These calculations can provide insights into the distribution of electron density, the energies and shapes of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. This information is crucial for predicting the molecule's reactivity. For instance, the locations of the highest and lowest unoccupied molecular orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard computational tool for investigating the mechanisms of chemical reactions. For the synthesis or subsequent reactions of this compound, DFT calculations could be employed to map out the potential energy surface of the reaction. This would involve locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be predicted. These theoretical findings can then be compared with experimental kinetic data obtained from techniques like in-situ NMR.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-nitrobenzenesulfonyl chloride |

Analysis of Substituent Effects on Aromaticity and Reactivity (e.g., cSAR, SESE, pEDA/sEDA models for nitro group)

The electronic properties, aromaticity, and reactivity of the benzene (B151609) ring in this compound are significantly influenced by its two substituents: the nitro group (-NO₂) and the prop-2-ene-1-sulfonyl group (-SO₂CH₂CH=CH₂). Both of these groups are known to be electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.org The extent of this deactivation and the modulation of the ring's electronic structure can be quantitatively described using advanced computational models.

The nitro group is a powerful electron-withdrawing substituent due to both its inductive and resonance effects. researchgate.net Quantum chemistry-based models such as the Charge of the Substituent Active Region (cSAR), Substituent Effect Stabilization Energy (SESE), and the pi/sigma Electron Donor-Acceptor (pEDA/sEDA) models are particularly useful for characterizing these effects. researchgate.net The cSAR descriptor can quantify the electron-attracting properties of the nitro group. researchgate.net The pEDA/sEDA model is instrumental in measuring the population of pi (π) and sigma (σ) electrons transferred between the substituent and the aromatic ring. researchgate.net For a nitro group, a significant transfer of π-electron density from the ring to the substituent is expected, which leads to a decrease in the aromatic character of the ring. researchgate.net This reduction in aromaticity can be further evidenced by values from the Harmonic Oscillator Model of Aromaticity (HOMA). researchgate.net

The prop-2-ene-1-sulfonyl group also contributes to the deactivation of the ring, primarily through a strong inductive electron-withdrawing effect. The combined influence of these two meta-positioned deactivating groups renders the benzene ring significantly less nucleophilic than benzene itself. In electrophilic aromatic substitution reactions, the incoming electrophile would be directed to the positions that are least deactivated, which are ortho to both groups (positions 4 and 6) and para to one and ortho to the other (position 2).

| Parameter | Nitro Group (-NO₂) | Prop-2-ene-1-sulfonyl Group (-SO₂R) | Combined Effect |

|---|---|---|---|

| Inductive Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Potent deactivation of the ring |

| Resonance Effect | Strongly electron-withdrawing | Weakly electron-withdrawing | Significant decrease in electron density of the ring |

| Reactivity towards Electrophiles | Strongly deactivating | Strongly deactivating | Highly deactivated ring |

| Directing Effect | Meta-directing | Meta-directing | Substitution favored at positions 2, 4, and 6 |

| Predicted pEDA(NO₂) Value | A positive value indicating net π-electron withdrawal from the ring to the nitro group. researchgate.net |

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules like this compound, which can be invaluable for its identification and characterization. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

The infrared (IR) spectrum can be simulated by computing the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes are expected for the nitro group, the sulfonyl group, the allyl group, and the substituted benzene ring. The symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively. The SO₂ group will exhibit characteristic symmetric and asymmetric stretching bands around 1140-1180 cm⁻¹ and 1310-1350 cm⁻¹, respectively. The C=C stretching of the allyl group would appear around 1640 cm⁻¹.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be accurately predicted. In the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the electron-withdrawing substituents. The protons of the prop-2-ene-1-sulfonyl group would have characteristic shifts: the methylene protons adjacent to the sulfonyl group would be downfield, and the vinyl protons would be in the typical olefinic region. In the ¹³C NMR spectrum, the aromatic carbons will show distinct signals, with the carbon atoms attached to the nitro and sulfonyl groups being significantly deshielded.

| Spectroscopic Technique | Predicted Signature | Functional Group Assignment |

|---|---|---|

| FT-IR (cm⁻¹) | 1500-1560 | Asymmetric NO₂ stretch |

| 1300-1370 | Symmetric NO₂ stretch | |

| 1310-1350 | Asymmetric SO₂ stretch | |

| 1140-1180 | Symmetric SO₂ stretch | |

| ¹H NMR (ppm) | 7.5-8.5 | Aromatic protons |

| 5.0-6.0 | Vinyl protons | |

| 3.5-4.0 | Methylene protons (-SO₂-CH₂-) | |

| ¹³C NMR (ppm) | 140-150 | Aromatic C-NO₂ |

| 135-145 | Aromatic C-SO₂ | |

| 115-140 | Aromatic and vinyl carbons |

Chromatographic Techniques for Separation and Purification Method Development

The separation and purification of this compound from reaction mixtures and its quantification in various matrices can be achieved using modern chromatographic techniques. The choice of method will depend on the scale of the purification and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of nitroaromatic compounds. Given the polarity of the molecule, reversed-phase HPLC would be a suitable approach. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would likely provide good separation. The retention of the compound can be fine-tuned by adjusting the composition of the mobile phase.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. EPA method 8091 provides guidelines for the GC analysis of nitroaromatics using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD), which would offer high sensitivity for this compound. epa.gov The use of a capillary column with a suitable stationary phase, such as a phenyl methylpolysiloxane, would be appropriate. For complex samples, GC coupled with mass spectrometry (GC-MS) would provide definitive identification. nih.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecyl silane) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (Diode Array Detector) | Purification and quantitative analysis |

| Gas Chromatography (GC) | 5% Phenyl-methylpolysiloxane capillary column | Helium or Nitrogen | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | Trace analysis and purity assessment |

| GC-MS | Similar to GC | Helium | Mass Spectrometer | Definitive identification and structural confirmation |

Compound Index

| Compound Name |

|---|

| This compound |

| Benzene |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

Applications of 1 Nitro 3 Prop 2 Ene 1 Sulfonyl Benzene in Synthetic Organic Chemistry

Utilization as a Versatile Synthetic Scaffold

The unique combination of a nitro-substituted aromatic ring and an allyl sulfone group in 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene allows it to serve as a versatile building block for the construction of complex molecular architectures.

The allyl sulfone functionality is a well-established participant in carbon-carbon bond-forming reactions. The sulfonyl group can act as a leaving group in palladium-catalyzed allylic alkylations, allowing for the introduction of a variety of nucleophiles. Furthermore, the double bond of the allyl group can undergo radical additions. The electron-withdrawing nature of the 3-nitrophenyl group can influence the reactivity of the allyl moiety.

Recent advancements in photoredox catalysis have enabled the use of visible light to promote the formation of carbon-carbon bonds, a methodology that could be applicable to derivatives of this compound. rsc.org For instance, the activation of organic molecules through a single electron transfer (SET) process under visible light has proven to be a mild and powerful tool. rsc.org

Hypothetical Data on Radical Addition Reactions:

| Entry | Radical Precursor | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Adamantyl iodide | Eosin Y, Blue LED, DIPEA | Adduct of adamantane (B196018) to the allyl group | 85 |

| 2 | Ethyl iodoacetate | Ru(bpy)3Cl2, visible light | Adduct of ethyl acetate (B1210297) to the allyl group | 78 |

| 3 | Perfluorohexyl iodide | Ir(ppy)3, visible light | Adduct of perfluorohexane (B1679568) to the allyl group | 92 |

This table is illustrative and based on general reactivity of allyl sulfones.

Nitroarenes are widely recognized as precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form heterocycles such as indoles, quinolines, and benzodiazepines. The presence of the allyl sulfone group offers further opportunities for intramolecular cyclization reactions. For example, the reduction of the nitro group followed by an intramolecular Heck reaction could lead to the formation of nitrogen-containing heterocyclic systems.

The utilization of nitroarenes for the synthesis of N-heterocyclic compounds can be more efficient than starting from anilines as it can save at least one synthetic step. researchgate.net

The allyl sulfone moiety can be chemically modified to generate a variety of other sulfone derivatives. For instance, oxidation of the double bond can lead to the formation of diols or epoxides, which can be further functionalized. Moreover, the sulfone group itself can be a target for modification, although it is generally a stable functional group. The synthesis of various alkyl aryl sulfones has been achieved through methods like the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes. mdpi.com

Illustrative Synthetic Transformations:

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. O3, 2. NaBH4 | 1-Nitro-3-((2-hydroxyethyl)sulfonyl)benzene |

| This compound | H2, Pd/C | 3-(Prop-2-ene-1-sulfonyl)aniline |

| This compound | m-CPBA | 1-Nitro-3-((oxiran-2-ylmethyl)sulfonyl)benzene |

This table presents potential transformations based on the known reactivity of the functional groups.

Role in Cascade and Domino Reactions

The bifunctional nature of this compound makes it an ideal candidate for cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a reaction sequence could be initiated at the allyl group, with a subsequent reaction involving the nitro group or the aromatic ring. A potential cascade could involve a Michael addition to the activated alkene (if isomerized), followed by an intramolecular cyclization. While specific examples involving this exact molecule are not prevalent in the literature, the concept of using multifunctional building blocks in cascade reactions is a powerful strategy in modern organic synthesis.

Development of New Synthetic Methodologies

The unique electronic and steric properties of this compound could be exploited in the development of novel synthetic methodologies. For instance, its use as a ligand in transition metal catalysis could be explored, where the sulfonyl and nitro groups could coordinate to a metal center and influence the outcome of a catalytic cycle. The development of environmentally friendly and highly efficient one-pot synthetic strategies is a key area of research, and this compound could serve as a valuable substrate in such investigations. acs.org

Contribution to Target-Oriented Synthesis of Complex Molecules

While direct applications of this compound in the total synthesis of complex natural products are not extensively documented, its potential as a key intermediate is significant. The ability to introduce both a nitrogen-containing functionality (via the nitro group) and a flexible side chain (via the allyl sulfone) in a single molecule makes it a valuable tool for retrosynthetic analysis. The sulfone group, in particular, is a common feature in many biologically active molecules and pharmaceutical agents. mdpi.com

Conclusions and Future Research Trajectories

Summary of Current Understanding of 1-NITRO-3-(PROP-2-ENE-1-SULFONYL)BENZENE Chemistry

A comprehensive review of available chemical databases and scholarly articles indicates a lack of specific studies on this compound. There are no detailed reports on its synthesis, spectroscopic characterization (such as NMR, IR, or mass spectrometry), or its physical and chemical properties. While general principles of organic chemistry allow for predictions about its reactivity—for instance, the nitro group is a strong electron-withdrawing group and will direct incoming electrophiles to the meta position, while the allyl sulfone moiety could potentially undergo various addition and rearrangement reactions—these remain theoretical in the absence of empirical data.

Identification of Knowledge Gaps and Unexplored Reactivities

The primary knowledge gap is the very existence and characterization of this compound. Key areas that remain entirely unexplored include:

Synthesis: There are no established synthetic routes for this specific compound.

Physical Properties: Data on its melting point, boiling point, solubility, and crystalline structure are absent.

Spectroscopic Data: No published NMR, IR, UV-Vis, or mass spectrometry data are available for its definitive identification.

Reactivity: The chemical behavior of the compound is unknown. For example, the interplay between the electron-withdrawing nitro group and the reactive allyl sulfone moiety has not been investigated. Potential reactions of interest would include Diels-Alder reactions, Michael additions, and palladium-catalyzed cross-coupling reactions at the alkene.

Biological Activity: There is no information on the potential biological or pharmacological effects of this compound.

Prospective Methodological Advancements for Synthesis and Transformation

Future research could focus on developing a reliable synthesis of this compound. A plausible approach could involve the reaction of 3-nitrobenzenesulfonyl chloride with an appropriate allyl organometallic reagent, or the oxidation of the corresponding sulfide, which could be synthesized from 3-nitrothiophenol and allyl bromide.

Once synthesized, a variety of modern synthetic methodologies could be applied to explore its transformations. For example, asymmetric dihydroxylation or epoxidation of the allyl group could lead to chiral building blocks. The nitro group could be reduced to an amine, opening up a wide range of further functionalization possibilities, including diazotization and Sandmeyer reactions.

Emerging Opportunities for Application in Chemical Research

Given the functional groups present, this compound, once synthesized and characterized, could present several opportunities in chemical research:

Medicinal Chemistry: The nitroaromatic and sulfone moieties are present in various biologically active compounds. This molecule could serve as a scaffold for the development of new therapeutic agents.

Materials Science: The polymerizable allyl group could be exploited for the synthesis of novel polymers with potentially interesting electronic or optical properties derived from the nitroaromatic unit.

Synthetic Building Block: Its bifunctional nature (the reactive alkene and the modifiable nitro group) could make it a versatile intermediate for the synthesis of more complex molecules.

Q & A

Q. What safety precautions are critical when handling 1-nitro-3-(prop-2-ene-1-sulfonyl)benzene in laboratory settings?

Methodological Answer:

- Protective Equipment: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. A fume hood is mandatory due to potential vapor release .

- Waste Management: Segregate waste in labeled, airtight containers and collaborate with certified hazardous waste disposal services to mitigate environmental risks .

- Emergency Protocols: Immediate rinsing with water for skin/eye exposure and medical consultation are required. Ensure spill kits with inert adsorbents (e.g., vermiculite) are accessible .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer:

- Spectroscopic Techniques:

- IR Spectroscopy: Identify functional groups (e.g., nitro group: ~1520 cm⁻¹ for asymmetric stretching; sulfonyl group: ~1350–1300 cm⁻¹ for S=O) .

- NMR Analysis:

- ¹H NMR: Look for vinyl proton signals (δ 6.5–7.5 ppm for prop-2-ene sulfonyl) and aromatic protons (δ 7.5–8.5 ppm, split by nitro/sulfonyl substituents) .

- ¹³C NMR: Confirm sulfonyl (C-SO₂) and nitro (C-NO₂) carbons in the range of 125–140 ppm .

- Elemental Analysis: Verify molecular formula (C15H14N2O3) via combustion analysis .

Q. What synthetic routes are reported for nitro-sulfonyl benzene derivatives?

Methodological Answer:

- Sulfonation Followed by Nitration:

- Direct Functionalization: Use Pd-catalyzed coupling to introduce sulfonyl and nitro groups sequentially, optimizing solvent polarity (e.g., DMF/water mixtures) for regioselectivity .

Advanced Research Questions

Q. How can researchers address contradictions in reactivity data during sulfonation-nitration reactions?

Methodological Answer:

- Controlled Replication: Repeat experiments under standardized conditions (e.g., temperature, reagent purity) to isolate variables causing discrepancies .

- Kinetic Studies: Use stopped-flow techniques to monitor intermediate formation (e.g., nitronium ion activity) and identify side reactions (e.g., sulfone hydrolysis) .

- Cross-Validation: Compare results with analogous compounds (e.g., 3-nitrobenzotrifluoride) to contextualize electronic effects of substituents .

Q. What mechanistic insights explain the electrophilic substitution behavior of this compound?

Methodological Answer:

- Resonance and Inductive Effects:

- Competitive Pathways: Probe reaction intermediates via trapping experiments (e.g., DMSO as a sulfonyl stabilizer) or computational modeling (DFT) to map transition states .

Q. How can the stability of this compound under varying pH conditions be assessed?

Methodological Answer:

- Hydrolysis Kinetics:

- Thermodynamic Stability: Use DSC/TGA to determine decomposition temperatures and exothermic peaks under oxidative vs. inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.